Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate
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Overview
Description
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate is a chemical compound with the molecular formula C12H24NO2.CH3O4S and a molecular weight of 325.4216. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate typically involves the reaction of diethylmethylamine with 2-methyl-1-oxoallyl chloride, followed by the addition of propylene oxide. The final step involves the reaction with methyl sulphate to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and adjustment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl sulphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted ammonium salts.
Scientific Research Applications
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a potential antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the cellular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
- Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium bromide
Uniqueness
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate is unique due to its specific methyl sulphate group, which imparts distinct chemical and physical properties compared to its chloride and bromide counterparts. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
93842-88-7 |
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Molecular Formula |
C13H27NO6S |
Molecular Weight |
325.42 g/mol |
IUPAC Name |
methyl hydrogen sulfate;1-(pentan-3-ylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H23NO2.CH4O4S/c1-6-11(7-2)13-8-10(5)15-12(14)9(3)4;1-5-6(2,3)4/h10-11,13H,3,6-8H2,1-2,4-5H3;1H3,(H,2,3,4) |
InChI Key |
APWBKRHBMRNPHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC(C)OC(=O)C(=C)C.COS(=O)(=O)O |
Origin of Product |
United States |
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